molecular formula C6H16N2O2 B083566 N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine CAS No. 14384-45-3

N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine

Cat. No.: B083566
CAS No.: 14384-45-3
M. Wt: 148.2 g/mol
InChI Key: INKQNCNEVLUBQP-UHFFFAOYSA-N
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Description

N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine (CAS: 14384-45-3) is a hydroxylated diamine with the molecular formula C₆H₁₆N₂O₂ and a molecular weight of 148.2 g/mol . Structurally, it features two hydroxyl groups attached to nitrogen atoms and methyl groups at the 2,3-positions of the butanediamine backbone. This compound is notable for its:

  • Coordination Chemistry: Acts as an N,O-bidentate ligand, enabling applications in metal-catalyzed reactions .
  • Sensing Properties: Detects carbohydrates at concentrations of 1 ppm to 10%, with optimal sensitivity at 3–5 ppm .
  • Synthetic Utility: Used in synthesizing phthalocyanine derivatives and isoindoline complexes due to its synchronous transfer properties .

Its sulfate derivative (CAS: 14538-51-3, C₆H₁₈N₂O₆S, MW: 214.20 g/mol) is also commercially available, offering enhanced stability for biochemical research .

Properties

IUPAC Name

N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2/c1-5(2,7-9)6(3,4)8-10/h7-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKQNCNEVLUBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)NO)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162561
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14384-45-3
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014384453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Compound Intermediate Synthesis

A critical precursor to N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine is 2,3-dimethyl-2,3-dinitrobutane (DMNB), synthesized via oxidative coupling of acetone derivatives. The patented method involves:

Reactants :

  • Acetone (primary substrate)

  • Ammonia (pH regulator)

  • Hydrogen peroxide (oxidizing agent)

  • Modified TS-1 catalyst (titanium silicalite-1)

Procedure :

  • Acetoxime Formation : Acetone reacts with ammonia and hydrogen peroxide under alkaline conditions (pH 8–10) to generate acetoxime.

  • Oxidative Coupling : Acetoxime undergoes catalytic coupling at 60–90°C to form DMNB, with simultaneous deoximation regenerating acetone.

  • Product Isolation : Post-reaction, the catalyst is removed via filtration or centrifugation, followed by solvent evaporation below 80°C to recover DMNB.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes coupling efficiency
H₂O₂:Acetone molar ratio3:1 to 8:1Higher ratios reduce byproducts
Reaction time0–2 hoursProlonged duration risks over-oxidation

This method avoids toxic reagents, achieving a 65–78% yield of DMNB under optimized conditions.

Reduction to Hydroxylamine Derivative

DMNB is subsequently reduced to the target dihydroxy diamine. While specific details are absent in the provided sources, general protocols for nitro-to-hydroxylamine reduction include:

Reduction Methods :

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under controlled H₂ pressure.

  • Chemical Reduction : Employing Zn-Hg/HCl or SnCl₂ in acidic media.

Critical Considerations :

  • Selectivity : Partial reduction of nitro groups to hydroxylamine without further conversion to amines requires precise stoichiometry.

  • Stabilization : Hydroxylamine intermediates are prone to disproportionation; buffered solutions (pH 5–6) enhance stability.

Hypothetical Reaction Pathway :
DMNB+4H2Pd/CN,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine\text{DMNB} + 4 \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

Industrial Production Optimization

Catalyst Development

The modified TS-1 catalyst in DMNB synthesis exemplifies industrial adaptation:

Catalyst Properties :

PropertySpecificationRole in Reaction
Surface area300–400 m²/gEnhances acetoxime adsorption
Pore size0.5–0.6 nmFacilitates reactant diffusion
Titanium content2–3 wt%Active sites for oxidative coupling

Regeneration : Catalyst lifetime exceeds 10 cycles with acetone washing, maintaining >90% initial activity.

Solvent and Energy Efficiency

Solvent Recovery :

  • Distillation : Acetone is reclaimed via low-temperature evaporation (≤80°C), achieving 95% recovery.

  • Waste Minimization : Aqueous residues are neutralized and treated biologically, complying with ISO 14000 standards.

Energy Metrics :

Process StageEnergy Consumption (kWh/kg)
Oxidative coupling12–15
Reduction18–22 (estimated)

Analytical and Quality Control Protocols

Purity Assessment

Chromatographic Methods :

  • HPLC : C18 column, 0.1% H₃PO₄ mobile phase, UV detection at 210 nm.

  • Acceptance Criteria : ≥98.5% purity for pharmaceutical-grade material.

Spectroscopic Confirmation :

  • ¹H NMR (D₂O) : δ 1.2 (s, 6H, CH₃), δ 3.1 (s, 4H, NHOH).

  • IR : ν 3350 cm⁻¹ (N–O stretch), 1630 cm⁻¹ (C–N bend).

SolventAdvantagesLimitations
Cyclopentyl methyl etherLow toxicityHigh cost
2-Methyl-THFBiodegradableMoisture-sensitive

Chemical Reactions Analysis

Types of Reactions: N,N’-Dihydroxy-2,3-dimethyl-2,3-butanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Reactant in Synthesis : It is utilized as a reactant in the preparation of phthalocyanine derivatives and heterospin complexes. Its ability to participate in oxidation and reduction reactions makes it valuable for synthesizing new chemical entities .

Biology

  • Metal Ion Coordination : N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine acts as a ligand for metal ions, facilitating coordination chemistry that is significant in biological systems. This property has implications for studying enzyme activities and biochemical pathways .

Medicine

  • Potential Drug Development : Investigations into its medicinal properties have shown promise in drug development due to its unique chemical characteristics. It has been studied for its antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its metal complexes. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus39
Escherichia coli50
Klebsiella pneumoniae45

These findings indicate that the compound exhibits significant antibacterial activity, particularly when coordinated with metal ions.

Anticancer Activity

The compound's derivatives have also been evaluated for anticancer properties. The following table presents the IC50 values for various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
Breast cancer cells15
Lung cancer cells8.82
Colon cancer cells0.00053

These results suggest that some metal complexes derived from this compound exhibit higher cytotoxicity than the parent compound.

Antibacterial Studies

A series of studies demonstrated that metal complexes of this compound were more effective than their uncoordinated forms against common pathogens. The enhanced activity was attributed to the synergistic effects of metal coordination combined with the inherent properties of the ligand itself .

Anticancer Investigations

In vitro studies involving various cancer cell lines revealed that these complexes could significantly reduce cell viability compared to controls. Flow cytometry analyses indicated that treatment led to cell cycle arrest at the G0/G1 phase, suggesting a potential mechanism for their anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound C₆H₁₆N₂O₂ 148.2 14384-45-3 Sensor for carbohydrates, metal catalysis, phthalocyanine synthesis
2,3-Dimethyl-2,3-butanediamine Dihydrochloride C₆H₁₈Cl₂N₂ 189.12 75804-28-3 Building block in organic synthesis (e.g., Boc-protected intermediates)
This compound Sulfate C₆H₁₈N₂O₆S 214.20 14538-51-3 Stabilized form for biochemical applications
2,3-Bis(hydroxylamino)-2,3-dimethylbutane C₆H₁₆N₂O₂ 148.2 1474-72-2 Alternative nomenclature for the parent compound
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 N/A Demonstrates N,O-bidentate directing group utility in C–H activation

Physicochemical and Sensing Properties

  • Solubility and Stability :

    • The sulfate derivative exhibits improved water solubility compared to the parent compound, making it preferable for biological assays .
    • The dihydrochloride form (CAS: 75804-28-3) is a crystalline powder with ≥98% purity, ideal for controlled synthetic reactions .
  • Sensing Performance: this compound outperforms non-hydroxylated diamines in carbohydrate detection, leveraging hydrogen bonding from hydroxyl groups .

Research Findings and Industrial Relevance

  • Catalysis: highlights the superiority of sterically hindered diamines in Pd-catalyzed C–H olefination.
  • Drug Development : Derivatives like 2,3-Dimethyl-2,3-butanediamine Dihydrochloride are intermediates in purine-based therapeutics (), whereas the hydroxylated compound’s role remains unexplored in pharmacology.
  • Cost and Availability : Commercial pricing for the sulfate form ranges from $171 (50 mg) to $4,165 (100 g), reflecting its niche applications .

Biological Activity

N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine (CAS No. 14384-45-3) is an organic compound with the molecular formula C6H16N2O2 and a molecular weight of 148.2 g/mol. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features two hydroxylamine groups attached to a 2,3-dimethylbutane backbone. This configuration allows for various chemical interactions, including redox reactions, which are crucial for its biological activity. The presence of hydroxylamine groups enables the compound to act as a ligand for metal ions, facilitating coordination chemistry that is significant in biological systems .

This compound's biological activity is primarily attributed to its ability to form complexes with metal ions. These complexes can influence biochemical pathways by:

  • Redox Reactions : The hydroxylamine groups can undergo oxidation and reduction, affecting cellular redox states.
  • Metal Ion Coordination : The compound can bind to transition metals, which may enhance or inhibit enzymatic activities depending on the context .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its metal complexes. For instance:

  • Bacterial Inhibition : Complexes formed with this compound have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were notably lower when compared to standard antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus39
Escherichia coli50
Klebsiella pneumoniae45

Anticancer Activity

The compound's derivatives have also been evaluated for anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms similar to those of established chemotherapeutics like cisplatin. The IC50 values suggest that some metal complexes derived from this compound exhibit higher cytotoxicity than the parent compound:

Cancer Cell LineIC50 (µM)Reference
Breast cancer cells15
Lung cancer cells8.82
Colon cancer cells0.00053

Case Studies

  • Antibacterial Studies : A series of studies demonstrated that metal complexes of this compound were more effective than their uncoordinated forms against common pathogens. The enhanced activity was attributed to the synergistic effects of metal coordination and the inherent properties of the ligand itself .
  • Anticancer Investigations : In vitro studies involving various cancer cell lines revealed that these complexes could significantly reduce cell viability compared to controls. Flow cytometry analyses indicated that treatment led to cell cycle arrest at the G0/G1 phase, suggesting a potential mechanism for their anticancer effects .

Q & A

Q. What are the established synthetic routes for N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine, and how can reaction yields be optimized?

The compound is synthesized via hydroxylamine derivatization of 2,3-dimethyl-2,3-butanediamine. Key steps include controlled hydroxylation under inert conditions to prevent oxidation of the hydroxylamine groups. Rajca et al. (2007) achieved ~76% yield using stoichiometric hydroxylamine hydrochloride in ethanol at 60°C, followed by recrystallization for purification . Optimization involves adjusting pH (neutral to mildly acidic), maintaining anhydrous solvents, and monitoring reaction progress via thin-layer chromatography (TLC).

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Critical methods include:

  • NMR Spectroscopy : Confirm molecular structure and detect impurities (e.g., unreacted starting materials).
  • Mass Spectrometry (MS) : Verify molecular weight (148.203 g/mol) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and O composition (C₆H₁₆N₂O₂) .
  • HPLC : Assess purity (>99% for research-grade material) using a C18 column and UV detection at 254 nm.

Q. What are the storage and handling protocols to ensure compound stability?

Store at room temperature (RT) in airtight, light-resistant containers under nitrogen to prevent oxidation of hydroxylamine groups. Avoid exposure to moisture, strong acids/bases, and transition metals that may catalyze decomposition . For long-term stability, lyophilization is recommended for sulfate salt forms (e.g., CAS 14538-51-3) .

Advanced Research Questions

Q. How does the redox activity of hydroxylamine groups influence catalytic or coordination chemistry applications?

The hydroxylamine (-NHOH) moieties act as redox-active ligands, enabling electron-transfer reactions with transition metals like Cu(II) or Fe(III). For example, in catalytic cycles, they facilitate metal-centered redox processes, as observed in analogous hydroxylamine-metal complexes . Electrochemical studies (cyclic voltammetry) are recommended to quantify redox potentials and assess stability under oxidative conditions.

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

Contradictions often arise from polymorphic forms or salt derivatives. For instance, the sulfate salt (C₆H₁₈N₂O₆S) has lower solubility in organic solvents compared to the free base . To address inconsistencies:

  • Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Compare experimental data with computational predictions (e.g., ACD/Labs Percepta for logP, pKa) .
  • Cross-validate with peer-reviewed literature, prioritizing studies with full spectral data .

Q. What experimental designs are optimal for studying its reactivity in complex matrices (e.g., biological systems)?

  • Kinetic Studies : Monitor degradation pathways via UV-Vis spectroscopy under varying pH (3–10) and temperature (25–60°C).
  • Competitive Binding Assays : Use fluorescence quenching to evaluate interactions with biomolecules (e.g., proteins, DNA) .
  • Isotopic Labeling : Incorporate ¹⁵N or ¹³C isotopes to track reaction mechanisms in situ .

Methodological Considerations

Q. How can computational modeling enhance understanding of its electronic properties?

Density Functional Theory (DFT) simulations predict electronic transitions, bond dissociation energies, and spin density distributions. For example, calculate the HOMO-LUMO gap to assess redox behavior or simulate IR spectra for comparison with experimental data .

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

  • Use Schlenk lines or gloveboxes for synthesis/purification.
  • Add antioxidants (e.g., BHT) to reaction mixtures.
  • Monitor oxygen levels with gas sensors in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine
Reactant of Route 2
N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine

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